![molecular formula C9H13N5 B1427965 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine CAS No. 1249188-41-7](/img/structure/B1427965.png)

1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

Übersicht

Beschreibung

“1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their broad range of chemical and biological properties and are used as a core structure in the development of new drugs .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Pyrazole derivatives, including compounds similar to 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, have been synthesized and characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These compounds exhibit potential biological activities against cancer and microbes, confirming the importance of the geometric and electronic structure of pyrazole derivatives in their biological activity (Titi et al., 2020).

Cytotoxic Properties

- Pyrazole derivatives have been studied for their cytotoxic properties against tumor cell lines. The structural modifications in these compounds significantly influence their cytotoxicity, demonstrating their potential in cancer research (Kodadi et al., 2007).

Hydrogen-Bonded Structures

- The study of hydrogen-bonded structures in substituted pyrazole derivatives highlights their significance in the design of molecular materials with specific properties (Portilla et al., 2007).

σ1 Receptor Antagonists

- Pyrazole derivatives have been synthesized as potent σ1 receptor antagonists. Their structural features, like the nature of pyrazole substituents and the presence of a basic amine, are crucial for activity. These compounds show promise in the treatment of neurogenic pain and neuropathic pain models (Díaz et al., 2012).

Catalysts in Polymerization

- Certain pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in polymer chemistry (Matiwane et al., 2020).

Antiviral and Antimicrobial Activity

- New pyrazole derivatives have shown significant antiviral activity against smallpox vaccine virus and antimicrobial activity, making them candidates for pharmaceutical applications (Moiseev et al., 2012); (Hafez et al., 2016).

Antimalarial Activity

- Pyrazole derivatives have been evaluated for their antimicrobial and antimalarial activities, contributing to the search for new antimalarial agents (Shirole et al., 2020).

Tuberculosis Treatment

- Nitrogen-rich pyrazole derivatives have been synthesized for potential use in treating tuberculosis. Their in silico and in vitro activities against Mycobacterium tuberculosis highlight their therapeutic potential (Vavaiya et al., 2022).

Antibacterial Agents

- Synthesis of new pyrazole derivatives and their screening for antibacterial activity expand the scope of these compounds in developing new antibacterial agents (Al-Smaisim, 2012).

Cancer Cell Growth Inhibition

- Novel pyrazole derivatives have been synthesized and shown to suppress cancer cell growth, further underscoring their potential in cancer treatment (Zheng et al., 2010).

Wirkmechanismus

Target of Action

The compound “1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine” primarily targets Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of the NAD+ salvage pathway . NAMPT plays a pivotal role in many biological processes, including metabolism and aging .

Mode of Action

The interaction of “this compound” with its target, NAMPT, results in the modulation of the NAD+ salvage pathway . This modulation can lead to changes in cellular metabolism and aging processes .

Biochemical Pathways

The primary biochemical pathway affected by “this compound” is the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes, including energy metabolism, DNA repair, cell cycle progression, and cell death .

Result of Action

The molecular and cellular effects of “this compound” are primarily due to its modulation of the NAD+ salvage pathway . By targeting NAMPT, the compound can influence various biological processes regulated by NAD+, including energy metabolism, DNA repair, and cell cycle progression .

Eigenschaften

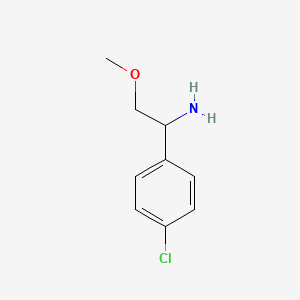

IUPAC Name |

2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-7(8-5-12-13(2)6-8)14-9(10)3-4-11-14/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUANSFNIKGXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)

![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)

![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)

![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)